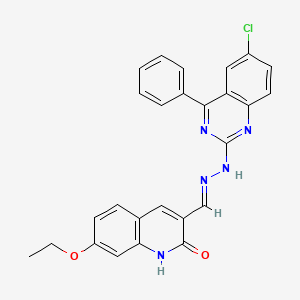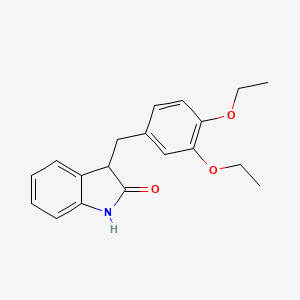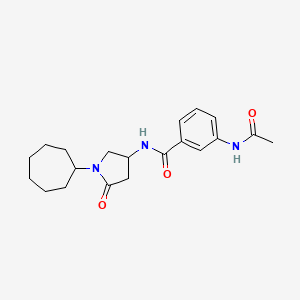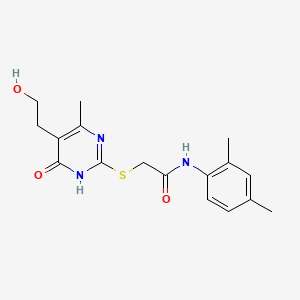
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the quinazoline derivative with hydrazine or substituted hydrazines.
Final Coupling: The final coupling step involves the reaction of the hydrazone intermediate with 7-ethoxyquinolin-2(1H)-one under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or quinazoline rings.
Reduction: Reduction reactions can occur at the hydrazone linkage or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are studied for their catalytic properties in various organic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Some quinazoline derivatives exhibit antimicrobial activity against a range of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Medicine
Anticancer Agents: Quinazoline derivatives are explored for their potential as anticancer agents due to their ability to interfere with cell proliferation pathways.
Anti-inflammatory Agents: These compounds may also have anti-inflammatory properties.
Industry
Dyes and Pigments: Quinazoline derivatives can be used in the production of dyes and pigments.
Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: Some quinazoline derivatives can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
6-Chloroquinazoline: A derivative with similar structural features.
4-Phenylquinazoline: Another derivative with a phenyl group at the 4-position.
Uniqueness
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one is unique due to the combination of its structural features, including the hydrazone linkage, the ethoxy group, and the specific substitution pattern on the quinazoline and quinoline rings. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYCHLPKWHBCR-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,4S*)-2-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6068916.png)
![2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B6068927.png)


![5-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6068946.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
![6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B6068949.png)
![3-methyl-4-[(E)-2-phenylethenyl]pyridine](/img/structure/B6068950.png)
![2-[(Benzylamino)methylidene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6068952.png)

![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide](/img/structure/B6068968.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}propanamide](/img/structure/B6068976.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-thienylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6069001.png)

